molecular formula C12H8Br2N2O B1676249 9-Methyl-7-bromoeudistomin D CAS No. 123363-40-6

9-Methyl-7-bromoeudistomin D

Cat. No. B1676249
M. Wt: 356.01 g/mol
InChI Key: BFWFPORISPXHAR-UHFFFAOYSA-N
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Description

9-Methyl-7-bromoeudistomin D (MBED) is a derivative of eudistomin D, which is isolated from a marine tunicate . It has a molecular formula of C12H8Br2N2O . MBED is known to induce Ca++ release from the heavy fraction of fragmented sarcoplasmic reticulum (HSR) in a similar way to caffeine .


Molecular Structure Analysis

The molecular structure of 9-Methyl-7-bromoeudistomin D consists of 12 carbon atoms, 8 hydrogen atoms, 2 bromine atoms, 2 nitrogen atoms, and 1 oxygen atom . The average mass is 356.013 Da and the monoisotopic mass is 353.900330 Da .

Scientific Research Applications

Calcium Release Induction

9-Methyl-7-bromoeudistomin D (MBED) is known for its potent ability to induce calcium release from the sarcoplasmic reticulum in both skeletal and cardiac muscles. It acts similarly to caffeine, but with a significantly higher potency. MBED's action in causing calcium release from cardiac sarcoplasmic reticulum has been specifically highlighted, with research indicating its binding to high-affinity sites on the cardiac sarcoplasmic reticulum membranes (Seino-Umeda et al., 1998).

Role in Skeletal Muscle

Studies on skeletal muscle sarcoplasmic reticulum have shown that MBED and its analogs, particularly those with a carboline skeleton, exhibit high calcium-releasing activities. These findings contribute to understanding the structure-function relationship of the ryanodine receptor/Ca2+ release channels in skeletal muscle sarcoplasmic reticulum (Takahashi et al., 1995).

Tissue Distribution and Binding

The distribution and binding characteristics of MBED have been investigated in various tissues, including liver, brain, kidney, and lung. MBED binding sites have been observed mainly in membrane fractions of these tissues, suggesting its potential as a molecular probe for studying caffeine actions not only in muscles but also in a variety of other tissues (Adachi et al., 1994).

Pharmacological Insights

MBED's pharmacological properties extend to its effects on brain microsomes, where it binds to sites distinct from the ryanodine receptors. This distinct binding suggests that MBED can serve as an essential molecular probe for characterizing caffeine-binding protein in the central nervous system (Yoshikawa et al., 1995).

Potential in Cardiotonic Drug Development

MBED's role as a powerful Ca2+ releaser with caffeine-like properties indicates its potential use in studying the molecular mechanisms of the Ca2+ release process, particularly in the context of developing novel cardiotonic agents (Ohizumi, 1993).

properties

IUPAC Name

5,7-dibromo-9-methylpyrido[3,4-b]indol-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Br2N2O/c1-16-8-4-7(13)12(17)11(14)10(8)6-2-3-15-5-9(6)16/h2-5,17H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFWFPORISPXHAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC(=C(C(=C2C3=C1C=NC=C3)Br)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Br2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10153990
Record name 9-Methyl-7-bromoeudistomin D
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10153990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Methyl-7-bromoeudistomin D

CAS RN

123363-40-6
Record name 5,7-Dibromo-9-methyl-9H-pyrido[3,4-b]indol-6-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=123363-40-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9-Methyl-7-bromoeudistomin D
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123363406
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-Methyl-7-bromoeudistomin D
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10153990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
105
Citations
A Seino, M Kobayashi, J Kobayashi, YI Fang… - … of Pharmacology and …, 1991 - Citeseer
9-Methyl-7-bromoeudistomin D (MBED), a derivative of eudistomin D isolated from a marine tuniCate, induCed Ca release from the heavy fraction of fragmented sarcoplasmic reticulum (…
Number of citations: 67 citeseerx.ist.psu.edu
A Seino-Umeda, YI Fang, M Ishibashi… - European journal of …, 1998 - Elsevier
9-Methyl-7-bromoeudistomin D (MBED), the most powerful caffeine-like releaser of Ca 2+ from skeletal muscle sarcoplasmic reticulum, induced Ca 2+ release from the cardiac …
Number of citations: 7 www.sciencedirect.com
K Yoshikawa, KI Furukawa, M Yamamoto… - FEBS …, 1995 - Wiley Online Library
… It has been reported that 9-methyl-7-bromoeudistomin D (MBED), a derivative of eudistomin D isolated from the Caribbean tunicate Eudistoma olivaeeum, having caffeine-like properties…
Number of citations: 10 febs.onlinelibrary.wiley.com
Y Imaizumi, S Henmi, Y Uyama… - Annals of the New …, 1993 - Wiley Online Library
MBED is a derivative of eudistomin D, a natural marine product that releases Ca" from sarcoplasmic reticulum (SR) in skinned skeletal muscle fiber in a manner similar to caffeine but …
Number of citations: 4 nyaspubs.onlinelibrary.wiley.com
Y Takahashi, KI Furukawa, M Ishibashi… - European Journal of …, 1995 - Elsevier
… Bromoeudistomin D and 9-methyl-7-bromoeudistomin D which have a/3-carboline skeleton are powerful Ca 2÷ releasers from skeletal muscle sarcoplasmic reticulum exhibiting caffeine…
Number of citations: 21 www.sciencedirect.com
M Adachi, M Kakubari, Y Ohizumi - 1994 - degruyter.com
… 3H-labeled 9-methyl-7-bromoeudistomin D ([3H]MBED), a powerful caffeine-like Ca2+ releaser, binds to the caffeine binding site of terminal cisternae (TC) of skeletal muscle …
Number of citations: 4 www.degruyter.com
M Adachi, YI Fang, T Yamakuni… - Journal of pharmacy …, 1994 - academic.oup.com
… We have recently reported that 9-methyl-7-bromoeudistomin D (MBED), a derivative of eudistomin D isolated from the Caribbean tunicate Eudistoma olivaceum, induces Ca2+ release …
Number of citations: 7 academic.oup.com
M Kakubari, M Adachi, M Degawa, Y Ohizumi - che.tohoku.ac.jp
… It has been shown that 9-methyl-7-bromoeudistomin D (MBED), a derivative of eudistomin, D isolated from Cribbean tunicate Eudistoma olivaceum, is a powerful Ca 2+ releaser from …
Number of citations: 0 www.che.tohoku.ac.jp
O Yoshiaki, A Kaoru, T Yuichi, O Yasushi, W Minoru… - Jpn. J. Pharmacol., 2001 - cir.nii.ac.jp
Ca 2+ release by caffeine and 9-methyl-7-bromoeudistomin D (MBED) and the concomitant activation of large conductance Ca 2+-dependent K+(BK) channels were analyzed using …
Number of citations: 0 cir.nii.ac.jp
YI Fang, M Adachi, J Kobayashi, Y Ohizumi - Journal of Biological …, 1993 - ASBMB
3H-Labeled 9-methyl-7-bromoeudistomin D ([3H] MBED), the most powerful inducer of Ca2+ release from sarcoplasmic reticulum (SR), was successfully prepared with a high specific …
Number of citations: 32 www.jbc.org

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